molecular formula C21H15ClN2O2S B12756197 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(2-methoxyphenyl)- CAS No. 115091-91-3

5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(2-methoxyphenyl)-

Cat. No.: B12756197
CAS No.: 115091-91-3
M. Wt: 394.9 g/mol
InChI Key: DJEGVKQKRUHCKN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(2-methoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(2-methoxyphenyl)- has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a psychotropic agent.

    Material Science: Its unique chemical structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets.

Mechanism of Action

The mechanism of action of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may interact with neurotransmitter receptors in the brain, influencing psychotropic effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 9-chloro-2-methoxy-4-(2-methoxyphenyl)- apart is its specific substitution pattern, which may confer unique chemical and biological properties .

Properties

CAS No.

115091-91-3

Molecular Formula

C21H15ClN2O2S

Molecular Weight

394.9 g/mol

IUPAC Name

9-chloro-2-methoxy-4-(2-methoxyphenyl)-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C21H15ClN2O2S/c1-25-17-6-4-3-5-13(17)19-15(10-23)21(26-2)24-20-14-9-12(22)7-8-18(14)27-11-16(19)20/h3-9H,11H2,1-2H3

InChI Key

DJEGVKQKRUHCKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3CSC4=C(C3=NC(=C2C#N)OC)C=C(C=C4)Cl

Origin of Product

United States

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